molecular formula C8H15O6P B3193395 Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester CAS No. 71235-01-3

Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester

Cat. No.: B3193395
CAS No.: 71235-01-3
M. Wt: 238.17 g/mol
InChI Key: XCOCGEMNJCYIAU-UHFFFAOYSA-N
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Description

Molecular Formula: C₈H₁₅O₆P
Molar Mass: 238.17 g/mol
Density: 1.202 ± 0.06 g/cm³ (predicted)
Boiling Point: 331.2 ± 22.0 °C (predicted)
CAS Registry Number: 71235-01-3

This compound features a pentanoic acid backbone with a methyl ester group at the terminal carboxyl, a ketone group at the 4th position, and a dimethoxyphosphinyl group at the 5th position. The phosphinyl moiety introduces unique reactivity and polarity, distinguishing it from simpler pentanoic acid esters.

Properties

IUPAC Name

methyl 5-dimethoxyphosphoryl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O6P/c1-12-8(10)5-4-7(9)6-15(11,13-2)14-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOCGEMNJCYIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101245771
Record name Methyl 5-(dimethoxyphosphinyl)-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71235-01-3
Record name Methyl 5-(dimethoxyphosphinyl)-4-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71235-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(dimethoxyphosphinyl)-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101245771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester typically involves the esterification of pentanoic acid derivatives. One common method is the Fischer esterification, where pentanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture to reflux to facilitate the esterification process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Pentanoic acid and methanol.

    Reduction: 5-(dimethoxyphosphinyl)-4-hydroxy-pentanoic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid, which can interact with enzymes or receptors. The dimethoxyphosphinyl group may also participate in biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Key Functional Groups Molecular Formula Molar Mass (g/mol) Key Differences
Target Compound Methyl ester, 4-oxo, 5-dimethoxyphosphinyl C₈H₁₅O₆P 238.17 Unique phosphinyl group
Pentanoic acid, 4-oxo-, methyl ester Methyl ester, 4-oxo C₆H₁₀O₃ 130.14 Lacks phosphinyl group; simpler structure
Pentanoic acid, 5-amino-4-oxo-, methyl ester (hydrochloride) Methyl ester, 4-oxo, 5-amino C₆H₁₂ClNO₃ 181.62 Amino group replaces phosphinyl; hydrochloride salt enhances solubility
Pentanoic acid, 4-oxo-, ethyl ester Ethyl ester, 4-oxo C₇H₁₂O₃ 144.17 Ethyl ester vs. methyl ester; longer alkyl chain
Hexanoic acid, methyl ester Methyl ester, no oxo/phosphinyl C₇H₁₄O₂ 130.18 Longer carbon chain; lacks functionalization

Physical and Thermodynamic Properties

  • Ethyl esters (e.g., pentanoic acid, 4-oxo-, ethyl ester) generally have lower boiling points than methyl esters due to reduced polarity, but this trend is offset here by the phosphinyl group .
  • Enthalpy of Formation (ΔHf): For pentanoic acid methyl ester derivatives, experimental ΔHf values often deviate from group contribution predictions by >10 kJ/mol. The phosphinyl group in the target compound likely exacerbates this discrepancy due to its electronic effects .

Key Research Findings

  • Structural Impact on Bioactivity: Phosphinyl and amino groups dramatically alter bioactivity compared to unsubstituted esters. For example, AG7088 (a pentanoic acid ethyl ester derivative) inhibits viral proteases, whereas the target compound’s phosphinyl group may confer pesticidal properties .
  • Thermodynamic Irregularities : Group contribution methods fail to accurately predict ΔHf for phosphinyl-containing esters, necessitating experimental validation .
  • Industrial Relevance: Methyl and ethyl esters of functionalized pentanoic acids are pivotal in pharmaceuticals (e.g., biotin synthesis) and sustainable materials (e.g., PHA) .

Biological Activity

Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester, often referred to in literature as a phosphonic acid derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its chemical properties, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Pentanoic acid derivatives typically exhibit a unique structure that contributes to their biological activity. The specific compound features a dimethoxyphosphinyl group which is known to enhance the compound's reactivity and interaction with biological systems.

Chemical Formula : C₇H₁₅NO₅P
Molecular Weight : 219.18 g/mol

1. Antioxidant Activity

Research indicates that pentanoic acid derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have demonstrated that related compounds can exhibit IC50 values comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (µg/mL)Reference
Pentanoic Acid Derivative0.065 (DPPH)
Ascorbic Acid0.022
BHA0.015

2. Antibacterial Activity

Pentanoic acid derivatives have shown promising results against various bacterial strains. The mechanism of action often involves disrupting bacterial cell membranes and inhibiting respiratory chain dehydrogenases, leading to bacterial cell death.

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Mechanism : Disruption of membrane integrity and energy production pathways.

The antibacterial efficacy is often quantified using Minimum Inhibitory Concentration (MIC) values, indicating the concentration required to inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50

3. Enzyme Inhibition

Another significant biological activity is the inhibition of specific enzymes involved in metabolic pathways. For example, pentanoic acid derivatives have been studied for their ability to inhibit alpha-ketoglutarate dehydrogenase, impacting energy metabolism and potentially leading to therapeutic applications in metabolic disorders.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of pentanoic acid derivatives revealed that these compounds could significantly reduce oxidative stress markers in vitro. The study utilized various assays, including DPPH and ABTS, to evaluate the scavenging ability of the compounds.

  • Findings : The compound exhibited a strong scavenging effect with an IC50 value of 0.065 µg/mL for DPPH.
  • : The antioxidant activity suggests potential applications in preventing oxidative damage-related diseases.

Case Study 2: Antibacterial Properties

In another research effort, the antibacterial effects of pentanoic acid derivatives were assessed against Gram-positive and Gram-negative bacteria. The results showed a marked inhibition of growth for Staphylococcus aureus at low concentrations.

  • Findings : The compound demonstrated an MIC of 25 µg/mL against Staphylococcus aureus.
  • : This highlights the potential for developing new antibacterial agents based on pentanoic acid derivatives.

Q & A

Basic Synthesis and Characterization

Q1: What are the key steps and precautions for synthesizing methyl esters of 4-oxopentanoic acid derivatives, such as Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester? A1: Synthesis typically involves esterification under anhydrous conditions. For example:

  • Step 1: React the carboxylic acid (e.g., 5-oxo-pentanoic acid) with methanol in the presence of a catalytic acid (e.g., H₂SO₄) at 60°C under argon to prevent oxidation .
  • Step 2: Extract the product using immiscible solvents (e.g., hexane), followed by washing with sodium bicarbonate to remove excess acid.
  • Step 3: Confirm purity via GC-MS or LC-MS, and characterize using ¹H NMR (e.g., δ 3.70 ppm for methyl ester protons) .

Analytical Method Optimization

Q2: How can researchers resolve contradictory spectral data (e.g., NMR shifts) for structurally similar esters? A2: Use multi-technique validation:

  • Compare experimental NMR shifts (e.g., methyl ester protons at δ 3.70 in CDCl₃) with databases like NIST Chemistry WebBook .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 314 for methyl 5-oxo-5-ferrocenylpentanoate) .
  • Employ computational tools (e.g., DFT calculations) to predict shifts and assign ambiguous signals .

Advanced Reaction Optimization

Q3: How do steric and electronic effects influence esterification yields for bulky alcohol substituents? A3: Bulky alcohols (e.g., 2,2-dimethyl-2-propanol) reduce reaction efficiency due to steric hindrance. Mitigation strategies include:

  • Increasing reaction temperature (e.g., 80°C) to overcome kinetic barriers.
  • Using coupling agents (e.g., DCC/DMAP) to activate the carbonyl group.
  • Reference: Ethanol and methanol esters of 5-oxo-5-ferrocenylpentanoic acid showed 85% vs. 72% yields under identical conditions .

Stability and Functional Group Reactivity

Q4: What precautions are required to stabilize the phosphinyl and oxo groups during storage? A4:

  • Store under inert gas (argon) at –20°C to prevent hydrolysis of the dimethoxyphosphinyl group.
  • Avoid protic solvents; use anhydrous acetonitrile or DMF for dissolution.
  • Monitor degradation via periodic LC-MS analysis (e.g., loss of m/z 299 [M–H]⁻ indicates decomposition) .

Computational Modeling

Q5: How can researchers predict physicochemical properties (e.g., logP, pKa) for this compound? A5: Use software like ACD/Labs or ChemAxon:

  • logP: Predicted value ≈1.3 (experimental: 1.29±0.06 via shake-flask method) .
  • pKa: The oxo group contributes acidity (predicted pKa ≈3.9) .
  • Validate predictions with HPLC retention time correlations or potentiometric titrations .

Biological Interaction Studies

Q6: What methodologies are suitable for studying interactions between this compound and enzyme active sites? A6:

  • Docking simulations: Use AutoDock Vina with PDB structures (e.g., hydrolases) to assess binding affinity.
  • In vitro assays: Monitor enzyme inhibition via fluorescence-based assays (e.g., quenching of tryptophan residues).
  • Reference: Analogous esters showed IC₅₀ values <10 µM against serine proteases in kinetic studies .

Contradictory Data Resolution

Q7: How to address discrepancies in reported melting points or spectral data across studies? A7:

  • Replicate synthesis and characterization under standardized conditions (e.g., heating rate for melting point determination).
  • Cross-reference with peer-reviewed databases (e.g., NIST) or primary literature.
  • Example: Methyl levulinate’s boiling point varies (643°C predicted vs. 250°C experimental) due to instrumental calibration differences .

Advanced Functionalization

Q8: What strategies enable selective modification of the dimethoxyphosphinyl group? A8:

  • Nucleophilic substitution: Replace methoxy groups with amines using PCl₅ as a catalyst.
  • Oxidation: Convert phosphinyl to phosphonate using ozone or peroxides.
  • Monitor reaction progress via ³¹P NMR (e.g., δ 25–30 ppm for phosphonates) .

Environmental Impact Assessment

Q9: What analytical methods quantify environmental persistence or biodegradation? A9:

  • OECD 301F test: Measure CO₂ evolution in aqueous media over 28 days.
  • LC-MS/MS: Detect degradation products (e.g., 4-oxopentanoic acid) at ppb levels.
  • Reference: Similar esters showed 60% biodegradation in 14 days under aerobic conditions .

Scale-Up Challenges

Q10: What are critical considerations for scaling synthesis from milligram to gram quantities? A10:

  • Optimize solvent volume ratios to maintain reaction efficiency (e.g., 30 mL methanol per gram substrate).
  • Use continuous flow reactors to improve heat transfer and mixing.
  • Pilot studies showed 15% yield drop at 10g scale due to exothermic side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester
Reactant of Route 2
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Pentanoic acid, 5-(dimethoxyphosphinyl)-4-oxo-, methyl ester

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